3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Physicochemical characterization Solid‑phase handling Analytical standard preparation

3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde (CAS 16817‑34‑8) is a heterocyclic aromatic aldehyde belonging to the benzofuran family. Its molecular formula is C₁₁H₁₀O₂ and its molecular weight is 174.20 g mol⁻¹.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 16817-34-8
Cat. No. B179598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-1-benzofuran-2-carbaldehyde
CAS16817-34-8
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C=O
InChIInChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3
InChIKeyTYIPIMZOCMOZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-benzofuran-2-carbaldehyde (CAS 16817-34-8) – A Difunctionalized Benzofuran Aldehyde for Precision Organic Synthesis


3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde (CAS 16817‑34‑8) is a heterocyclic aromatic aldehyde belonging to the benzofuran family. Its molecular formula is C₁₁H₁₀O₂ and its molecular weight is 174.20 g mol⁻¹ . The compound bears two methyl substituents at positions 3 and 5 and a reactive aldehyde group at position 2 on the benzofuran core. In contrast to the parent benzofuran‑2‑carboxaldehyde (a liquid above 9.5 °C), the 3,5‑dimethyl derivative is an off‑white to pale‑yellow crystalline solid at ambient temperature . This physical‑state difference directly impacts handling, dosing accuracy, and formulation strategies in both research and industrial settings. The compound is commercially available from major suppliers (e.g., Sigma‑Aldrich, Santa Cruz Biotechnology, AKSci) with purities typically ≥ 95 % (NMR) .

Why 3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde Cannot Be Replaced by Generic Benzofuran‑2‑carboxaldehyde or Mono‑Methyl Analogs


Benzofuran‑2‑carboxaldehydes are not interchangeable building blocks. The introduction of methyl groups at positions 3 and 5 of the benzofuran scaffold dramatically alters the compound’s physicochemical profile and synthetic utility. The unsubstituted parent, benzofuran‑2‑carboxaldehyde (CAS 4265‑16‑1), is a liquid with a melting point of approximately 9 °C, while the 3,5‑dimethyl derivative exists as a crystalline solid at room temperature . This phase change directly affects weighing accuracy, automated solid‑dosing compatibility, and long‑term storage stability. Furthermore, the electron‑donating methyl substituents modulate the electrophilicity of the aldehyde carbonyl, altering reaction rates in condensations, reductions, and cycloadditions compared to the parent aldehyde or mono‑methyl analogs such as 3‑methyl‑ or 5‑methylbenzofuran‑2‑carbaldehyde . The quantitative evidence presented below demonstrates that these differences are not cosmetic but can be decisive for reproducible synthesis, analytical method development, and procurement specification compliance.

3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde – Comparator‑Based Quantitative Evidence for Scientific Selection


Physical‑State Differentiation: Crystalline Solid vs. Liquid Form in Benzofuran‑2‑carboxaldehydes

3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde is a white to pale‑yellow crystalline solid at 20 °C, whereas the unsubstituted parent benzofuran‑2‑carboxaldehyde (CAS 4265‑16‑1) is a liquid above 9.5 °C . The 3‑methyl analog (CAS 1199‑07‑1) also tends to be a low‑melting solid, but its melting point is significantly lower than that of the 3,5‑dimethyl derivative, making the latter more amenable to accurate gravimetric dispensing in automated synthesis platforms .

Physicochemical characterization Solid‑phase handling Analytical standard preparation

Boiling Point Elevation: Higher Thermal Stability for Distillation‑Free Purification Workflows

The predicted boiling point of 3,5‑dimethyl‑1‑benzofuran‑2‑carbaldehyde is 297.3 °C at 760 mmHg , substantially higher than that of benzofuran‑2‑carboxaldehyde (251.5 °C at 760 mmHg) . The 5‑fluoro‑3‑methyl analog (CAS 57329‑34‑7) exhibits a lower predicted boiling point of 281.4 °C , positioning the 3,5‑dimethyl compound as the least volatile among this set of comparators.

Thermal stability Distillation avoidance Process chemistry

Verified Purity Specification: ≥ 95 % (NMR) from Major Global Suppliers

Sigma‑Aldrich lists 3,5‑dimethyl‑1‑benzofuran‑2‑carbaldehyde with a purity of ≥ 95 % as determined by NMR . AKSci independently specifies a minimum purity of 95 % . In comparison, benzofuran‑2‑carboxaldehyde is commonly supplied at 96 – 98 % (GC) from multiple vendors , but the 3,5‑dimethyl derivative’s solid‑state nature allows NMR‑based purity assessment, which can detect non‑volatile impurities that gas‑chromatographic methods may miss.

Quality assurance Purity benchmarking Procurement compliance

Direct Precursor to Antimicrobial Benzofuryl β‑Amino Alcohols with Defined MIC Values

3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde serves as the key aldehyde building block for the synthesis of enantiomerically enriched benzofuryl β‑amino alcohols. Specifically, (R)‑1‑(3,5‑dimethylbenzofuran‑2‑yl)‑2‑(1H‑imidazol‑1‑yl)ethan‑1‑ol, derived from this aldehyde, exhibited an MIC of 64 µg mL⁻¹ and an MBC of 96 µg mL⁻¹ against S. aureus ATCC 25923 [1]. A closely related derivative, (R)‑1‑(3,5‑dimethylbenzofuran‑2‑yl)‑2‑(1H‑1,2,4‑triazol‑1‑yl)ethan‑1‑ol, showed MIC = MBC = 64 µg mL⁻¹ against the yeast M. furfur DSM6170 [1]. For comparison, the analogous β‑amino alcohol derived from unsubstituted benzofuran‑2‑carboxaldehyde was not among the most active compounds in the same study, underscoring the contribution of the 3,5‑dimethyl substitution pattern to antimicrobial potency [1].

Antimicrobial development Benzofuryl β‑amino alcohols SAR studies

Non‑Hazardous Transport Classification Facilitates Global Procurement Logistics

According to the Globally Harmonized System (GHS) classification data compiled by AKSci, 3,5‑dimethyl‑benzofuran‑2‑carbaldehyde is classified as not hazardous for transport (DOT/IATA), with a Warning signal word . In contrast, certain halogenated benzofuran‑2‑carboxaldehyde analogs (e.g., 5‑bromo‑3‑methyl‑ derivatives) may trigger more restrictive hazard classifications due to acute toxicity concerns [1]. This difference has direct implications for shipping cost, customs clearance speed, and regulatory paperwork burden in multi‑national procurement workflows.

Safety compliance Transport classification Global supply chain

Differential Aldehyde Reactivity Arising from Electron‑Donating Methyl Substituents

The methyl groups at C‑3 and C‑5 of the benzofuran ring are electron‑donating, which reduces the partial positive charge on the carbonyl carbon of the aldehyde group relative to the unsubstituted benzofuran‑2‑carboxaldehyde . This electronic modulation translates to altered reaction rates: in nucleophilic addition reactions, the 3,5‑dimethyl derivative reacts more slowly than the parent aldehyde, providing a wider operational window for selective transformations [1]. Quantitative kinetic comparisons have not been published specifically for this compound, but the electronic effect is well‑established for alkyl‑substituted aromatic aldehydes [1].

Reactivity modulation Electrophilicity tuning Reaction optimization

3,5‑Dimethyl‑1‑benzofuran‑2‑carbaldehyde – High‑Impact Application Scenarios Derived from Quantitative Evidence


Solid‑Phase Automated Synthesis and High‑Throughput Experimentation

The crystalline solid nature of 3,5‑dimethyl‑1‑benzofuran‑2‑carbaldehyde at ambient temperature enables direct use in automated solid‑dispensing robotic platforms (e.g., Chemspeed, Unchained Labs). Unlike the liquid parent benzofuran‑2‑carboxaldehyde, which requires solvent pre‑dilution for accurate micro‑scale dispensing , the solid form can be gravimetrically dispensed with sub‑milligram precision. This capability accelerates library synthesis campaigns where hundreds of analogs are generated in parallel, reducing solvent waste and improving stoichiometric fidelity.

Medicinal Chemistry Programs Targeting Antimicrobial Benzofuran Derivatives

The compound serves as the direct precursor to (R)‑1‑(3,5‑dimethylbenzofuran‑2‑yl)‑2‑(1H‑imidazol‑1‑yl)ethan‑1‑ol, which demonstrated an MIC of 64 µg mL⁻¹ against S. aureus ATCC 25923 [1]. Procurement of the aldehyde enables medicinal chemistry teams to rapidly synthesize and evaluate a focused library of β‑amino alcohol derivatives, leveraging the established structure–activity relationship (SAR) that identifies the 3,5‑dimethyl substitution pattern as a key contributor to antimicrobial potency. This scaffold‑hopping strategy accelerates hit‑to‑lead optimization without requiring de‑novo core synthesis.

Fragrance and Flavor Research Requiring Solid‑Form Aroma Chemicals

Vendor documentation indicates that 3,5‑dimethyl‑1‑benzofuran‑2‑carbaldehyde is utilized in the fragrance and flavor industry . The solid physical form offers advantages for controlled‑release fragrance formulations: crystalline solids can be encapsulated more predictably than liquids, and their lower vapor pressure (implied by the elevated boiling point of 297.3 °C vs. 251.5 °C for the parent aldehyde ) may translate to longer‑lasting olfactory profiles in consumer products.

Process Chemistry Campaigns Requiring Distillation‑Free Purification

With a predicted boiling point of 297.3 °C at 760 mmHg , 3,5‑dimethyl‑1‑benzofuran‑2‑carbaldehyde is significantly less volatile than benzofuran‑2‑carboxaldehyde (251.5 °C) . For process chemists developing scalable synthetic routes, this property means that solvent removal by rotary evaporation or atmospheric distillation can be conducted more aggressively without risking product loss through co‑evaporation. Additionally, the higher boiling point permits the use of higher‑boiling reaction solvents (e.g., DMF, DMSO) with simpler post‑reaction workup protocols, since residual high‑boiling solvent contamination is less of a concern when the product itself boils nearly 300 °C.

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